4-Methoxy-1H-indole-2-carboxylic acid

Übersicht

Beschreibung

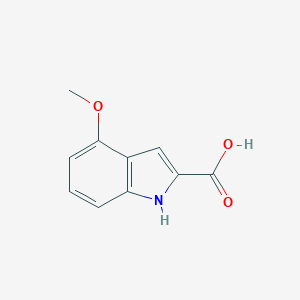

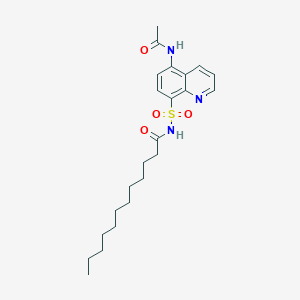

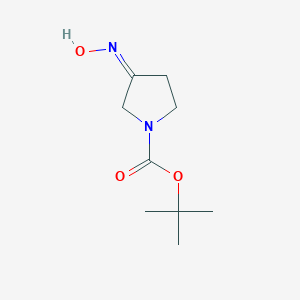

4-Methoxy-1H-indole-2-carboxylic acid is a type of organic compound that belongs to the class of organooxygen compounds . Its molecular formula is C10H9NO3 .

Molecular Structure Analysis

The molecular structure of 4-Methoxy-1H-indole-2-carboxylic acid consists of a methoxy group (OCH3) attached to the 4th position of an indole ring, and a carboxylic acid group (COOH) attached to the 2nd position .Chemical Reactions Analysis

While specific chemical reactions involving 4-Methoxy-1H-indole-2-carboxylic acid are not detailed in the searched resources, indole derivatives, in general, have been known to undergo various chemical reactions .Physical And Chemical Properties Analysis

4-Methoxy-1H-indole-2-carboxylic acid is a solid compound . Its molecular weight is 191.18 .Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds

4-methoxyindole-2-carboxylic acid: is a significant precursor in the synthesis of various biologically active compounds. Its indole moiety is a prevalent structure found in natural products and pharmaceuticals, playing a crucial role in cell biology. Researchers have been exploring novel methods to synthesize indole derivatives due to their potential in treating cancer, microbial infections, and various disorders .

Neuroprotective Properties

This compound has shown potential neuroprotective properties, particularly in the context of stroke. Studies suggest that 4-methoxyindole-2-carboxylic acid can reduce ischemic area size, decrease oxidative stress, and enhance long-term potentiation (LTP), which is critical for learning and memory .

Pharmacological Applications

The polymorphism of 4-methoxyindole-2-carboxylic acid is of interest for pharmacological applications. Different polymorphs of a compound can have varied solubility, stability, and bioavailability, which are essential factors in drug design and development. The discovery of new polymorphs can lead to the development of better pharmaceutical formulations .

Organic Synthesis Methodology

In organic synthesis, 4-methoxyindole-2-carboxylic acid serves as a reactant for various reactions. For instance, it is used in demethylation reactions facilitated by ionic liquids under microwave irradiation. Such methodologies contribute to the advancement of green chemistry by providing more sustainable and environmentally friendly synthetic routes .

Development of Opioid Receptor Antagonists

The compound is utilized in the preparation of isoquinolinecarboxamides and their derivatives, which act as opioid receptor antagonists. These antagonists are crucial in the study of pain management and addiction treatment, offering insights into new therapeutic approaches .

Heterocyclic Chemistry Research

4-methoxyindole-2-carboxylic acid: is an important molecule in heterocyclic chemistry research. Its indole ring system is a key structure in many natural products and synthetic molecules, making it a valuable subject for studies in catalysis, organic methodology, and the synthesis of complex molecules .

Safety and Hazards

Wirkmechanismus

Target of Action

Its close analog, 5-methoxyindole-2-carboxylic acid (5-mica), is known to inhibit mitochondrial dihydrolipoamide dehydrogenase . It’s also used in the preparation of various compounds with diverse biological activities, such as anticancer agents, Indoleamine 2,3-dioxygenase (IDO) inhibitors, and others .

Mode of Action

5-mica, a similar compound, is known to inhibit gluconeogenesis in the liver . It interferes with the action of dihydrolipoyl dehydrogenase, an enzyme involved in energy production in cells

Biochemical Pathways

Its analog 5-mica is known to inhibit gluconeogenesis, a critical biochemical pathway for glucose production in the liver . This inhibition could potentially lead to hypoglycemia, a condition characterized by low blood sugar levels .

Result of Action

Its analog 5-mica has been shown to exhibit potential neuroprotective properties against stroke injury . It’s also known to have a hypoglycemic effect, lowering blood glucose levels .

Eigenschaften

IUPAC Name |

4-methoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-9-4-2-3-7-6(9)5-8(11-7)10(12)13/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAVIQXQBBOHBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358640 | |

| Record name | 4-Methoxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-1H-indole-2-carboxylic acid | |

CAS RN |

103260-65-7 | |

| Record name | 4-Methoxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[Bis(4-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B34247.png)

![Ethyl 2-[[4-(dimethylaminodiazenyl)benzoyl]amino]-3-phenylpropanoate](/img/structure/B34261.png)

![4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol](/img/structure/B34266.png)

![N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide](/img/structure/B34268.png)